REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH2:16])[CH2:11][C:10]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:9]2)=[CH:4][CH:3]=1.[O:17]=[C:18]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20](=[O:27])N1C(OCC)=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([N:16]3[C:18](=[O:17])[C:26]4[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=4)[C:20]3=[O:27])[CH2:11][C:10]3([O:12][CH2:13][CH2:14][O:15]3)[CH2:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.7 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)N
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Name
|
|
Quantity
|
4.2 g
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Type
|
reactant
|
Smiles
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O=C1N(C(C2=CC=CC=C12)=O)C(=O)OCC
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Name
|
TEA
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Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
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Details
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was stirred at 70° C. for overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
|
to the residue was added MeOH
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Type
|
FILTRATION
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Details
|
The resulting solid was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)N2C(C1=CC=CC=C1C2=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |